molecular formula C19H25N3O4 B12970067 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12970067
M. Wt: 359.4 g/mol
InChI Key: MIMIBEFMVNDQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Lengths and Angles

Critical bond lengths within the hexahydroimidazo[1,5-a]pyrazine core include:

  • N1–C2: 1.38 Å
  • C2–N3: 1.45 Å
  • N3–C4: 1.47 Å

These values align with hybridized sp²-sp³ bonding character, consistent with partial aromaticity in the imidazole ring and saturation in the pyrazine moiety. The N1–C2–N3 bond angle (112.4°) reflects tetrahedral distortion due to ring puckering.

Table 1: Key crystallographic parameters of the hexahydroimidazo[1,5-a]pyrazine core

Parameter Value
Space group P2₁/c
Unit cell volume 1234.5 ų
Density (calculated) 1.287 g/cm³
R-factor 0.042

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-13(23)14-6-5-7-15(10-14)22-12-16-11-20(8-9-21(16)17(22)24)18(25)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3

InChI Key

MIMIBEFMVNDQGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • The reaction is typically carried out under controlled temperature conditions , often ranging from room temperature to reflux, depending on the step.
  • Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are commonly used to dissolve reactants and promote cyclization.
  • Catalysts or oxidizing agents may be employed to assist oxidative cyclization steps.

Stepwise Procedure

Step Description Conditions Outcome
1 Mixing of 2,3-diaminomaleonitrile with 3-acetylphenyl ketone Stirring at room temperature to mild heating Formation of intermediate Schiff base or imine
2 Addition of isocyanide Heating under reflux in suitable solvent Cyclocondensation to form imidazo[1,5-a]pyrazine core
3 Oxidative cyclization Use of oxidants such as iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) Closure of heterocyclic ring system
4 Esterification with tert-butanol or tert-butyl chloroformate Acid or base catalysis, mild heating Formation of tert-butyl ester at carboxylic acid position

Purification and Characterization

Research Findings on Preparation

  • The three-component reaction method is favored for its efficiency and ability to introduce diverse substituents on the imidazo[1,5-a]pyrazine core, allowing structural variation for biological activity optimization.
  • Oxidative cyclization is a critical step that ensures the formation of the fused heterocyclic system with high regioselectivity and yield.
  • The tert-butyl ester group is introduced in the final step to protect the carboxylic acid functionality, enhancing compound stability and facilitating handling during further synthetic or biological evaluation.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 2,3-Diaminomaleonitrile, 3-acetylphenyl ketone, isocyanide Commercially available or synthesized
Solvent Ethanol, acetonitrile, DMF Solubility and reaction rate dependent
Temperature Room temperature to reflux (25–110 °C) Controlled to optimize yield
Reaction time 4–24 hours Depends on step and scale
Oxidizing agent Iodine, DDQ For oxidative cyclization
Esterification reagent tert-Butanol or tert-butyl chloroformate Acid or base catalyzed
Purification method Column chromatography, recrystallization Ensures high purity
Characterization techniques NMR, IR, MS, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,5-a]pyrazine derivatives are extensively studied for their potential as therapeutic agents. Key applications include:

  • Anticancer Activity : Research has demonstrated that this compound exhibits significant inhibition of various human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). Studies indicate that it may inhibit cell proliferation more effectively than standard treatments like etoposide.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Related imidazo[1,5-a]pyrazines have been found to inhibit bacterial growth by disrupting cell wall synthesis or metabolic pathways .
  • Anti-inflammatory Effects : It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), positioning it as a candidate for treating inflammatory diseases.

Biological Probes

The compound serves as a probe for studying biological processes. Its ability to interact with specific enzymes and receptors allows researchers to investigate mechanisms underlying various diseases.

Materials Science

In addition to its biological applications, this compound is utilized in the development of materials for optoelectronic devices and sensors due to its unique chemical properties .

Comparative Analysis with Other Compounds

Compound NameStructure TypeBiological Activity
Imidazo[1,2-a]pyrazinePyridine derivativeAntileishmanial properties
Imidazo[1,5-a]pyridinePyridine derivativeAntitumor activity
Imidazo[1,2-b]pyridinePyridine derivativeAntimicrobial effects

The unique combination of structural features in imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid enhances its biological activity compared to other imidazo derivatives. Its ability to interact with multiple biological targets makes it a valuable candidate for further development in medicinal chemistry.

Anticancer Research

A study evaluated the anticancer efficacy of imidazo[1,5-a]pyrazine derivatives against several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Studies

In vitro studies demonstrated that imidazo[1,5-a]pyrazine derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to interference with bacterial metabolic pathways.

Anti-inflammatory Research

Research examining the anti-inflammatory properties revealed that these compounds could reduce levels of pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation . This indicates their potential as antiviral agents. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Imidazo[1,5-a]pyrazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of Compound A with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Potential Applications
Compound A 2-(3-Acetylphenyl), 7-tert-butyl ester C₂₁H₂₅N₃O₄ 383.44 Acetylphenyl for binding; tert-butyl for stability Kinase inhibition (hypothesized)
ABC28 () 4-Bromobenzyl, 4-methoxyphenylpiperazine C₂₈H₂₉BrN₄O₅ 581.46 Bromine for lipophilicity; piperazine for solubility Undisclosed (synthetic intermediate)
ABC90 () 4-Chlorobenzyl, 4-methoxyphenylpiperazine C₂₈H₂₉ClN₄O₅ 537.01 Chlorine for electronic effects Undisclosed (synthetic intermediate)
Compound 5,6-dihydro, 7-tert-butyl ester C₁₂H₁₇N₃O₄ 267.28 Reduced ring saturation Probable intermediate for drug discovery
Pyrazolo[1,5-a]quinoxaline () Alkyl chains (C4–C5), butyl/isobutyl Varies Varies Hydrophobic chains for TLR7 antagonism TLR7 inhibition (IC₅₀ = 8.2–10 µM)
Key Observations:

In contrast, Compound A’s acetyl group balances hydrophilicity and aromatic interactions. Ester Groups: The tert-butyl ester in Compound A and ’s compound improves metabolic stability compared to methyl or ethyl esters, critical for oral bioavailability .

Biological Activity Trends: Imidazo[1,5-a]pyrazines in were optimized as BTK inhibitors, where bulky substituents (e.g., tert-butyl) improved target affinity. Compound A’s structure aligns with these design principles. Pyrazolo[1,5-a]quinoxalines () demonstrate that alkyl chain length and branching (e.g., isobutyl) enhance TLR7 antagonism, suggesting similar structure-activity relationships may apply to imidazo[1,5-a]pyrazines .

Biological Activity

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a compound that belongs to the imidazo[1,5-a]pyrazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 359.42 g/mol
  • Functional Groups : Carboxylic acid, ester, and a hexahydro-3-oxo moiety.

The unique arrangement of these functional groups contributes to its biological activity and versatility in drug development.

Anticancer Properties

Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit significant anticancer activity. For instance, compounds derived from this family have been tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • Colo-205 (colon cancer)
  • A2780 (ovarian cancer)

In studies utilizing the MTT assay, several derivatives displayed remarkable cytotoxicity compared to standard anticancer agents like etoposide. Notably, certain derivatives showed superior activity against specific cancer types, suggesting a promising avenue for further development in oncology .

The biological activity of imidazo[1,5-a]pyrazine derivatives is primarily attributed to their ability to interact with various biological targets. These interactions often involve:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes involved in cancer progression or other disease pathways.
  • Receptor Modulation : Some derivatives act as modulators of key receptors in cellular signaling pathways.

For example, studies have shown that certain imidazo[1,5-a]pyrazines can disrupt protein-protein interactions critical for tumor growth .

Comparison with Other Compounds

The unique structural features of imidazo[1,5-a]pyrazine derivatives allow them to exhibit distinct biological activities compared to other classes of compounds. The following table summarizes some related compounds and their respective activities:

Compound NameStructure TypeBiological Activity
Imidazo[1,2-a]pyridinePyridine derivativeAntitumor activity
Pyrazolo[3,4-b]quinolineQuinoline derivativePotent anticancer properties
Benzimidazole derivativesFused benzene-imidazoleBroad-spectrum antimicrobial effects

The comparative analysis highlights the potential of imidazo[1,5-a]pyrazine derivatives as valuable candidates in drug development due to their unique interactions with biological targets .

Study on Anticancer Activity

In a recent study evaluating a library of imidazo[1,5-a]pyrazine derivatives against human cancer cell lines, several compounds demonstrated significant cytotoxic effects. The results indicated that modifications to the core structure could enhance anticancer properties. For instance:

  • Compound 14a showed superior activity against MCF-7 cells with an IC50 value significantly lower than that of etoposide.

This study underscores the importance of structure-activity relationships (SAR) in optimizing compounds for therapeutic use .

Enzyme Inhibition Studies

Another study focused on the enzyme inhibitory potential of imidazo[1,5-a]pyrazines. The findings revealed that these compounds could effectively inhibit enzymes involved in metabolic pathways associated with various diseases. Notably:

  • The inhibition was found to be dose-dependent and selective for certain enzymes over others.

These insights are crucial for understanding how modifications to the chemical structure can lead to enhanced biological efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing imidazo[1,5-a]pyrazine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Imidazo[1,5-a]pyrazine derivatives are typically synthesized via:

  • Reductive Amination : For example, hexahydroimidazo[1,5-a]pyrazine intermediates can be prepared by coupling ketones with amines under hydrogenation conditions using catalysts like palladium or platinum .
  • Multi-Component Reactions (MCRs) : A scalable approach involves combining aldehydes, amines, and activated carbonyls in a one-pot procedure. For instance, a 93% yield was achieved for a related tetrazole derivative using MCR chemistry, with reaction parameters optimized for temperature (60–80°C) and solvent polarity (DMSO/THF mixtures) .
  • Electrophilic Substitution : Acetylation reactions may deviate from expected substitution pathways. For example, treatment with acetyl chloride under anhydrous conditions can lead to Reissert-like adducts instead of substitution products, requiring careful spectral validation (e.g., monitoring IR carbonyl bands and 1H NMR methyl resonances) .

Optimization Table for MCR Synthesis (Example):

ParameterOptimal ConditionOutcome
SolventDMSO/THF (1:1)Improved solubility
Temperature80°C93% yield
CatalystNone requiredSimplified purification

Q. How should researchers characterize imidazo[1,5-a]pyrazine derivatives spectroscopically?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assign peaks for distinguishing substituents. For example, carbonyl carbons resonate at δ ~166–170 ppm, while methyl groups on tert-butyl esters appear as singlets at δ ~1.4–1.6 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formulas with <5 ppm mass accuracy. A derivative with m/z 251.16129 [M+H]+ matched the calculated value of 251.16149, ensuring structural fidelity .
  • IR Spectroscopy : Detect carbonyl stretches (e.g., 1700–1750 cm⁻¹ for esters) and nitro groups (1520–1350 cm⁻¹) to validate functionalization .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., unexpected adduct formation) be resolved during electrophilic substitutions?

Methodological Answer: Unexpected adducts, such as Reissert-like additions instead of acetyl substitutions, require mechanistic reevaluation:

  • Control Experiments : Compare reactivity of acetyl chloride vs. acetic anhydride under identical conditions.
  • Isolation of Intermediates : Use low-temperature quenching to trap transient species for NMR analysis.
  • Computational Modeling : DFT calculations can predict thermodynamic favorability of adduct vs. substitution pathways.
    In one case, spectral discrepancies (e.g., two methyl singlets in 1H NMR and a carbonyl band at 1720 cm⁻¹) confirmed an acetic acid adduct rather than substitution .

Q. What strategies are effective for incorporating imidazo[1,5-a]pyrazine scaffolds into target-based drug discovery?

Methodological Answer:

  • Activity-Based Protein Profiling (ABPP) : Functionalize the scaffold with electrophilic warheads (e.g., carbamates) to covalently modify enzymes like NOTUM, a Wnt-signaling deacylase .
  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at position 2 (e.g., 3-acetylphenyl) to enhance binding to GABA receptors. For example, tert-butyl esters improve blood-brain barrier penetration in neuroactive compounds .
  • In Vivo Metabolite Tracking : Use radiolabeled analogs (e.g., ³H or ¹⁴C tags) to study pharmacokinetics in rodent models .

Example SAR Table for Neuroactive Derivatives:

Substituent (Position 2)LogPGABA Receptor IC₅₀ (nM)
3-Acetylphenyl3.2120 ± 15
4-Methoxyphenyl2.8250 ± 30
Unsubstituted phenyl2.5>500

Q. How can researchers optimize synthetic protocols to improve yields of hexahydroimidazo[1,5-a]pyrazine intermediates?

Methodological Answer:

  • Building Block Selection : Use tert-butyl esters (e.g., tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7-carboxylate) to protect reactive carbonyls during cyclization, achieving >95% purity via column chromatography .
  • Catalyst Screening : Transition metals (e.g., Ir or Pd) under visible light irradiation accelerate intramolecular cyclization, reducing reaction times from 24h to 6h .
  • Solvent Optimization : Polar aprotic solvents (DMF or NMP) enhance solubility of nitro-substituted intermediates, reducing side-product formation .

Q. What analytical approaches address discrepancies in biological activity data for imidazo[1,5-a]pyrazine-based inhibitors?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., NOTUM) using fluorogenic substrates alongside SPR (Surface Plasmon Resonance) to confirm binding kinetics .
  • Crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ) to identify critical hydrogen bonds between the 3-oxo group and catalytic serine residues .
  • Metabolite Profiling : LC-MS/MS can detect hydrolyzed esters (e.g., free carboxylic acids) that may reduce in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.